molecular formula C16H10N4O B7786435 4-oxo-6-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile

4-oxo-6-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7786435
M. Wt: 274.28 g/mol
InChI Key: PPYLBYCMUVCZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “4-oxo-6-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-oxo-6-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques such as continuous flow reactors, high-pressure reactors, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized derivative of this compound, while reduction may produce a reduced derivative.

Scientific Research Applications

4-oxo-6-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-6-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-oxo-6-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile include other chemical entities with related structures and properties. Some examples of similar compounds are:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

4-oxo-6-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c17-10-13-14(11-4-2-1-3-5-11)19-15(20-16(13)21)12-6-8-18-9-7-12/h1-9H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYLBYCMUVCZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.